molecular formula C7H12F3NO3 B2471060 (S)-1-(Azetidin-3-yl)ethan-1-ol 2,2,2-trifluoroacetate CAS No. 2089246-46-6

(S)-1-(Azetidin-3-yl)ethan-1-ol 2,2,2-trifluoroacetate

Cat. No.: B2471060
CAS No.: 2089246-46-6
M. Wt: 215.172
InChI Key: HWWQEEIYBXOCGS-WCCKRBBISA-N
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Description

(S)-1-(Azetidin-3-yl)ethan-1-ol 2,2,2-trifluoroacetate is a chemical compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain, which imparts unique reactivity and stability characteristics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(Azetidin-3-yl)ethan-1-ol 2,2,2-trifluoroacetate typically involves the formation of the azetidine ring followed by functionalization. One common method involves the cyclization of suitable precursors under acidic or basic conditions. For instance, the acidic hydrolysis of azetidine-2-carbonitriles can lead to the formation of azetidines . Additionally, iodine-catalyzed synthesis under microwave irradiation has been reported for the preparation of 3-pyrrole-substituted 2-azetidinones .

Industrial Production Methods

Industrial production methods for azetidines often involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of catalytic processes, such as those involving molecular iodine, can enhance the efficiency and scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

(S)-1-(Azetidin-3-yl)ethan-1-ol 2,2,2-trifluoroacetate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the azetidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Mechanism of Action

The mechanism of action of (S)-1-(Azetidin-3-yl)ethan-1-ol 2,2,2-trifluoroacetate involves its interaction with specific molecular targets and pathways. The compound’s ring strain and functional groups allow it to participate in various biochemical reactions. It can act as an inhibitor or activator of enzymes, modulate receptor activity, and influence cellular signaling pathways .

Properties

IUPAC Name

(1S)-1-(azetidin-3-yl)ethanol;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO.C2HF3O2/c1-4(7)5-2-6-3-5;3-2(4,5)1(6)7/h4-7H,2-3H2,1H3;(H,6,7)/t4-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWWQEEIYBXOCGS-WCCKRBBISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CNC1)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1CNC1)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2089246-46-6
Record name (1S)-1-(azetidin-3-yl)ethan-1-ol; trifluoroacetic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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